molecular formula C19H17FN2O2S B2443483 2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 1797641-83-8

2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B2443483
CAS No.: 1797641-83-8
M. Wt: 356.42
InChI Key: YTZRWMCOEKYBCL-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group and a methylthiazolyl group attached to a propanamide backbone

Scientific Research Applications

2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is investigated for its potential use in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Preparation Methods

The synthesis of 2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.

    Formation of 3-fluorophenoxyacetic acid: The 3-fluorophenol is then reacted with chloroacetic acid in the presence of a base to form 3-fluorophenoxyacetic acid.

    Synthesis of 2-(2-methylthiazol-4-yl)aniline: This intermediate is prepared by reacting 2-methylthiazole with aniline under suitable conditions.

    Coupling Reaction: The final step involves the coupling of 3-fluorophenoxyacetic acid with 2-(2-methylthiazol-4-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and methylthiazolyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-Fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(3-chlorophenoxy)-N-(2-(2-methylthiazol-4-yl)phenyl)propanamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.

    2-(3-fluorophenoxy)-N-(2-(2-ethylthiazol-4-yl)phenyl)propanamide: This compound has an ethyl group instead of a methyl group on the thiazole ring, which can affect its binding properties and overall activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-12(24-15-7-5-6-14(20)10-15)19(23)22-17-9-4-3-8-16(17)18-11-25-13(2)21-18/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZRWMCOEKYBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C(C)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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